molecular formula C30H28N2O2 B14808581 N,N'-bis[(E)-(4-ethoxyphenyl)methylidene]biphenyl-2,2'-diamine

N,N'-bis[(E)-(4-ethoxyphenyl)methylidene]biphenyl-2,2'-diamine

Cat. No.: B14808581
M. Wt: 448.6 g/mol
InChI Key: LXLMGRXYJQOHBY-UHFFFAOYSA-N
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Description

N,N’-bis(4-ethoxybenzylidene)-2,2’-biphenyldiamine is a Schiff base compound, which is a type of organic compound typically formed by the condensation of an amine with an aldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-ethoxybenzylidene)-2,2’-biphenyldiamine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2,2’-biphenyldiamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N,N’-bis(4-ethoxybenzylidene)-2,2’-biphenyldiamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-ethoxybenzylidene)-2,2’-biphenyldiamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the original amines and aldehydes.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The original amines and aldehydes.

    Substitution: New compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

N,N’-bis(4-ethoxybenzylidene)-2,2’-biphenyldiamine has several scientific research applications:

    Coordination Chemistry: It can act as a ligand to form complexes with metal ions, which are useful in catalysis and material science.

    Catalysis: The compound and its metal complexes can be used as catalysts in various organic reactions.

    Material Science: It can be used in the development of new materials with specific properties, such as optical or electronic materials.

    Biological Studies: Schiff bases have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N,N’-bis(4-ethoxybenzylidene)-2,2’-biphenyldiamine largely depends on its ability to form complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different effects. For example, in catalysis, the metal complex can facilitate the formation or breaking of chemical bonds, thereby accelerating the reaction.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-methoxybenzylidene)-2,2’-biphenyldiamine
  • N,N’-bis(4-ethoxybenzylidene)hydrazine
  • N,N’-bis(4-ethoxybenzylidene)carbonohydrazide

Uniqueness

N,N’-bis(4-ethoxybenzylidene)-2,2’-biphenyldiamine is unique due to its specific structure, which includes ethoxy groups and a biphenyl backbone

Properties

Molecular Formula

C30H28N2O2

Molecular Weight

448.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[2-[2-[(4-ethoxyphenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C30H28N2O2/c1-3-33-25-17-13-23(14-18-25)21-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)32-22-24-15-19-26(20-16-24)34-4-2/h5-22H,3-4H2,1-2H3

InChI Key

LXLMGRXYJQOHBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=CC=C2C3=CC=CC=C3N=CC4=CC=C(C=C4)OCC

Origin of Product

United States

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